Cas no 1806382-63-7 (1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-one)
1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-one
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- Inchi: 1S/C10H10Br2O2/c1-6(14)10(12)9-3-2-8(11)4-7(9)5-13/h2-4,10,13H,5H2,1H3
- InChI Key: PGPOAEQSPYNXIS-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=CC(=CC=1CO)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3
1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013024532-250mg |
1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-one |
1806382-63-7 | 97% | 250mg |
489.60 USD | 2021-06-24 | |
| Alichem | A013024532-500mg |
1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-one |
1806382-63-7 | 97% | 500mg |
831.30 USD | 2021-06-24 | |
| Alichem | A013024532-1g |
1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-one |
1806382-63-7 | 97% | 1g |
1,445.30 USD | 2021-06-24 |
1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-one Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-one
1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-one: A Comprehensive Overview
1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-one (CAS No. 1806382-63-7) is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound, often referred to as 1-bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propanone, is characterized by its brominated aromatic ring and ketone functionality, making it a versatile building block for advanced chemical synthesis.
The molecular structure of 1-bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propanone consists of a propanone backbone (a three-carbon chain with a ketone group at the end), substituted with two bromine atoms on the aromatic ring. The hydroxymethyl group (-CH₂OH) attached to the benzene ring adds further complexity to the molecule, providing additional reactivity and functional diversity. This combination of functional groups makes the compound highly valuable in organic synthesis, particularly in the construction of bioactive molecules and advanced materials.
Recent studies have highlighted the potential of 1-bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propanone in drug discovery and development. Researchers have explored its role as a precursor for synthesizing biologically active compounds, such as kinase inhibitors and anticancer agents. The bromine atoms on the aromatic ring serve as excellent leaving groups, enabling nucleophilic substitution reactions that can be exploited to introduce diverse functional groups into the molecule. This property has been leveraged in the design of novel drug candidates with improved pharmacokinetic profiles.
In addition to its applications in medicinal chemistry, 1-bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propanone has also found use in materials science. Its unique electronic properties make it a promising candidate for applications in organic electronics, such as in the development of semiconducting polymers and organic light-emitting diodes (OLEDs). Recent advancements in polymer chemistry have demonstrated how this compound can be incorporated into conjugated systems to enhance charge transport properties, paving the way for next-generation electronic devices.
The synthesis of 1-bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propanone typically involves multi-step organic reactions, often utilizing bromination and oxidation techniques. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound is readily available for various applications. The use of catalytic systems, such as transition metal catalysts, has further enhanced the efficiency of these reactions, making large-scale production more feasible.
From an environmental standpoint, understanding the degradation pathways of 1-bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propanone is crucial for assessing its ecological impact. Recent studies have investigated its biodegradation under various conditions, revealing that it undergoes hydrolytic cleavage under alkaline conditions to form less complex byproducts. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, 1-Bromo-1-(4-bromo-2-(hydroxymethyl)phenyl)propanone (CAS No. 1806382-63-7) is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing modern chemistry.
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